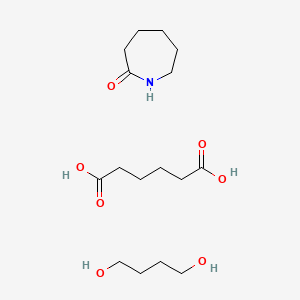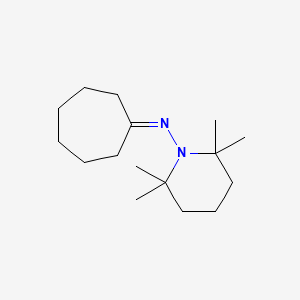
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cycloheptanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cycloheptanimine is an organic compound that belongs to the class of amines. It is characterized by the presence of a piperidine ring substituted with four methyl groups at positions 2, 2, 6, and 6, and a cycloheptanimine moiety. This compound is known for its unique chemical properties and has found applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,6,6-Tetramethylpiperidin-1-yl)cycloheptanimine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with cycloheptanone under specific conditions. One common method is the conjugate addition of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cycloheptanimine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the cycloheptanimine moiety is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylamines, while reduction may produce amines or other reduced derivatives.
科学的研究の応用
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cycloheptanimine has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism of action of N-(2,2,6,6-Tetramethylpiperidin-1-yl)cycloheptanimine involves its interaction with molecular targets and pathways within cells. The compound may act as a base or nucleophile, participating in various chemical reactions that affect cellular processes. Specific molecular targets and pathways involved in its action are still under investigation.
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered base used in the preparation of metallo-amide bases and silylketene acetals.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A stable free radical used as an oxidizing agent in organic synthesis.
Uniqueness
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cycloheptanimine is unique due to its combination of a piperidine ring with a cycloheptanimine moiety, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry that require these unique characteristics.
特性
CAS番号 |
61147-63-5 |
|---|---|
分子式 |
C16H30N2 |
分子量 |
250.42 g/mol |
IUPAC名 |
N-(2,2,6,6-tetramethylpiperidin-1-yl)cycloheptanimine |
InChI |
InChI=1S/C16H30N2/c1-15(2)12-9-13-16(3,4)18(15)17-14-10-7-5-6-8-11-14/h5-13H2,1-4H3 |
InChIキー |
TUVUDLXXFMEYKJ-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC(N1N=C2CCCCCC2)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


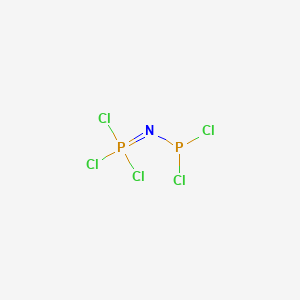

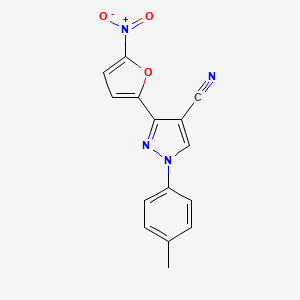
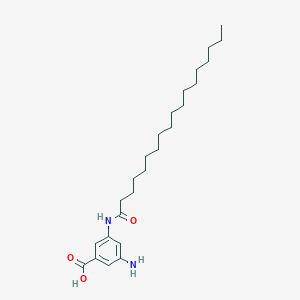
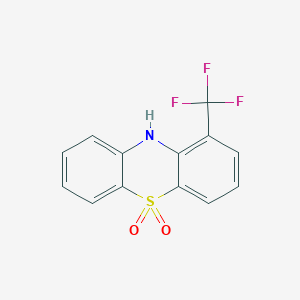
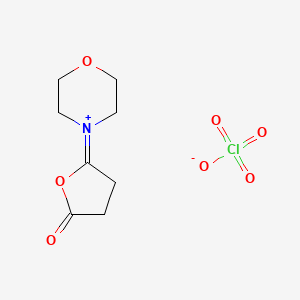
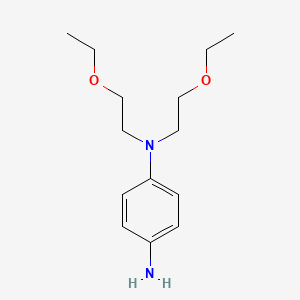
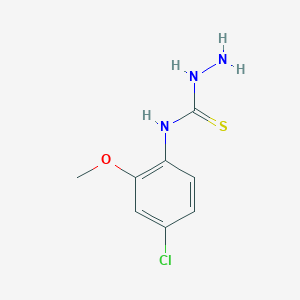

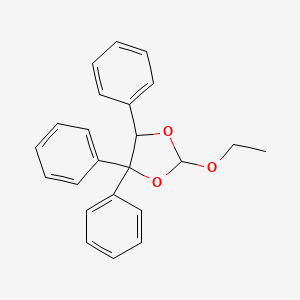

![2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide](/img/structure/B14583901.png)
![Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate](/img/structure/B14583906.png)
